molecular formula C27H28N2O5 B5135562 3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5135562
M. Wt: 460.5 g/mol
InChI Key: BXUNZWNEQUTPLI-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively. One study reported that this compound can inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. Another study reported that this compound can inhibit the activity of beta-amyloid peptide, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. One study reported that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Another study reported that this compound can inhibit the aggregation of beta-amyloid peptide, which is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments include its potential applications in cancer research and Alzheimer's disease research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to study the potential applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of protein kinase CK2 and beta-amyloid peptide. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been reported in several studies. One study reported the synthesis of this compound using a multistep reaction involving the condensation of 2-amino-5-methylbenzoxazole with 3-nitrobenzaldehyde, followed by reduction and acylation reactions. Another study reported the synthesis of this compound using a one-pot reaction involving the condensation of 2-amino-5-methylbenzoxazole with 3-nitrobenzaldehyde, followed by reduction, acylation, and deprotection reactions.

Scientific Research Applications

3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have potential applications in biomedical research. One study reported that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study reported that this compound can inhibit the activity of a protein kinase that is involved in the development of Alzheimer's disease.

properties

IUPAC Name

3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-20-10-8-9-18(14-20)27-29-21-13-17(4)11-12-22(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUNZWNEQUTPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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